molecular formula C12H20S B142584 2,3-Ditert-butylthiophene CAS No. 128788-04-5

2,3-Ditert-butylthiophene

Cat. No.: B142584
CAS No.: 128788-04-5
M. Wt: 196.35 g/mol
InChI Key: UGSHDMAFOIOKNY-UHFFFAOYSA-N
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Description

Thiophene (B33073) and its derivatives are fundamental building blocks in the fields of materials science and synthetic organic chemistry. The introduction of bulky substituents, such as tert-butyl groups, onto the thiophene ring creates a class of molecules known as sterically hindered thiophenes. These compounds exhibit unique properties and reactivity patterns that are of significant interest to researchers. This article delves into the specific chemical compound 2,3-ditert-butylthiophene, exploring its scientific importance and the key areas of its investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128788-04-5

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

2,3-ditert-butylthiophene

InChI

InChI=1S/C12H20S/c1-11(2,3)9-7-8-13-10(9)12(4,5)6/h7-8H,1-6H3

InChI Key

UGSHDMAFOIOKNY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(SC=C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=C(SC=C1)C(C)(C)C

Synonyms

2,3-DITERT-BUTYLTHIOPHENE

Origin of Product

United States

Synthetic Methodologies for 2,3 Ditert Butylthiophene

Regioselective Synthesis Strategies

The regioselective synthesis of 2,3-ditert-butylthiophene is crucial to avoid the formation of other isomers, such as 2,4- and 2,5-ditert-butylthiophene. Several methodologies have been explored to achieve this selectivity.

Friedel-Crafts Alkylation Approaches and Optimization of Conditions

Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto aromatic rings. berkeley.edu However, the direct Friedel-Crafts alkylation of thiophene (B33073) to produce this compound is challenging. The use of strong Lewis acids like aluminum chloride can lead to a mixture of products and resinification of the thiophene ring. google.com The reaction tends to favor the formation of the 2,5- and 2,4-disubstituted isomers due to electronic and steric factors. stackexchange.com

Optimization of Friedel-Crafts conditions often involves the use of milder Lewis acid catalysts, such as boron trifluoride etherate, which can reduce side reactions and improve selectivity. google.com Despite these efforts, direct alkylation remains a less favored route for the specific synthesis of this compound due to the inherent difficulties in controlling the regioselectivity with bulky tert-butyl groups. cerritos.edulibretexts.org The alkylation of thiophene is a difficult reaction to control, often resulting in low yields of the desired product due to the instability of the thiophene ring in the presence of strong acid catalysts. google.com

Multistep Synthetic Routes: Suzuki Coupling and C-H Borylation Strategies

To overcome the limitations of direct alkylation, multistep synthetic routes involving modern cross-coupling reactions have been developed. The Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds, has been employed in the synthesis of congested thiophenes. clockss.orgrsc.org This strategy typically involves the coupling of a thienylboronic acid or ester with a suitable halide.

A key strategy involves the C-H borylation of a pre-functionalized thiophene. Iridium-catalyzed borylation has proven effective for the functionalization of thiophenes, even at sterically hindered positions. researchgate.netmsu.edu For instance, a 3-substituted thiophene can be borylated at the 2-position, followed by a Suzuki coupling with a tert-butyl halide or equivalent. This stepwise approach allows for precise control over the substitution pattern, leading to the desired 2,3-disubstituted product. The Miyaura borylation reaction is a common method for synthesizing the necessary boronate esters. organic-chemistry.org

Novel Synthetic Pathways from Dithiete and Sulfide (B99878) Precursors

Synthesis via 3,4-Di-t-butyl-1,2-dithiete and Acetylenedicarboxylate Reactions

A notable and effective synthesis of this compound proceeds through the reaction of 3,4-di-t-butyl-1,2-dithiete with dimethyl acetylenedicarboxylate. oup.com This reaction, when heated in refluxing o-dichlorobenzene, yields dimethyl 2,5-di-t-butyl-3,4-thiophenedicarboxylate. Subsequent treatment of this diester with lithium 1-propanethiolate leads to the corresponding dicarboxylic acid, which can then be decarboxylated using copper powder to afford this compound in high yield (88%). oup.com This pathway is significant as it provides the first reported synthesis of this specific isomer. oup.com

StepReagents and ConditionsProductYield
13,4-Di-t-butyl-1,2-dithiete, Dimethyl acetylenedicarboxylate, o-dichlorobenzene (reflux)Dimethyl 2,5-di-t-butyl-3,4-thiophenedicarboxylate-
2Lithium 1-propanethiolate2,3-Di-t-butyl-4,5-thiophenedicarboxylic acid59%
3Copper powderThis compound88%
Routes Involving Bis(2-t-butyl-2-oxoethyl) Sulfide

Another synthetic approach starts from bis(2-t-butyl-2-oxoethyl) sulfide. researchgate.net The intramolecular reductive coupling of this diketo sulfide using a low-valent titanium reagent provides a general method for synthesizing 2,5-dihydrothiophenes. researchgate.net Subsequent acid-catalyzed dehydration of the resulting dihydroxythiolane intermediate leads to the formation of the corresponding thiophene. While this method is effective for some substituted thiophenes, its specific application to yield this compound requires careful selection of starting materials and reaction conditions to ensure the correct substitution pattern.

Influence of Steric Hindrance on Reaction Yields and Regioselectivity

Steric hindrance plays a paramount role in the synthesis of this compound, significantly impacting both reaction yields and regioselectivity. The bulky tert-butyl groups create a sterically congested environment around the thiophene ring.

In Friedel-Crafts alkylation, the steric repulsion between the incoming tert-butyl group and the existing substituent on the thiophene ring makes the formation of the 2,3-isomer less favorable than the 2,4- and 2,5-isomers, where the bulky groups are further apart. cerritos.edulibretexts.org This steric hindrance is a major reason why direct alkylation is often not a viable method for obtaining pure this compound.

In cross-coupling reactions like the Suzuki coupling, steric hindrance can also affect the efficiency of the catalytic cycle. clockss.org For instance, the reductive coupling of 2-bromo-3,4-di-tert-butylthiophene using a nickel catalyst was reported to be unsuccessful due to steric reasons. clockss.org However, palladium-catalyzed coupling reactions have been successfully employed, suggesting that the choice of catalyst and ligands is critical to overcoming steric challenges. clockss.org

The synthesis of highly congested thiophenes, such as those with multiple tert-butyl substituents, often requires more forcing reaction conditions, like higher temperatures or longer reaction times, to achieve reasonable yields. clockss.org For example, in the iridium-catalyzed borylation of 2,5-disubstituted thiophenes, prolonged reaction times were necessary to achieve borylation, with steric effects being a likely cause. msu.edu The introduction of bulky substituents can also influence the planarity of the thiophene ring itself, further affecting its reactivity. clockss.org

Synthetic MethodKey Steric ChallengeImpact on Yield/Regioselectivity
Friedel-Crafts AlkylationRepulsion between adjacent tert-butyl groupsFavors formation of 2,4- and 2,5-isomers; low yield of 2,3-isomer
Suzuki CouplingHindrance at the coupling siteCan lead to low or no yield with certain catalysts (e.g., Nickel-based)
C-H BorylationSteric congestion around the C-H bondMay require more forcing conditions and longer reaction times
Synthesis from DithieteSteric hindrance in the starting materialThe multi-step nature of the synthesis is designed to circumvent direct steric clashes.

Purity Assessment

The assessment of purity for research-grade this compound relies on a combination of spectroscopic and chromatographic methods. These techniques provide both qualitative and quantitative information about the composition of the sample.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the structure and assessing the purity of this compound.

Technique Key Observables for this compound Information Provided
¹H NMR (Proton NMR) Two singlets for the two non-equivalent tert-butyl groups (around δ 1.46 and 1.64 ppm) and signals for the two thiophene ring protons (around δ 7.09 ppm). Confirms the presence and connectivity of protons in the molecule. The integration of signals can indicate the relative amounts of impurities.
¹³C NMR (Carbon NMR) Signals corresponding to the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the four distinct carbons of the thiophene ring.Provides a carbon map of the molecule, confirming the carbon skeleton. The absence of unexpected signals indicates high purity.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₂H₂₀S, MW: 196.35 g/mol ).Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Chromatographic Methods

Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound.

Technique Principle Data Output and Interpretation
Gas Chromatography-Flame Ionization Detection (GC-FID) The sample is vaporized and separated based on its boiling point and interaction with the GC column. The FID detector provides a response proportional to the amount of organic compound.A chromatogram showing a single major peak indicates high purity. The peak area percentage can be used to quantify the purity.
Gas Chromatography-Mass Spectrometry (GC-MS) This technique combines the separation power of GC with the identification capabilities of MS. Each separated component is analyzed by the mass spectrometer.Provides a chromatogram and a mass spectrum for each peak, allowing for the identification of the main product and any impurities present.

By employing a combination of these synthesis, purification, and analytical techniques, researchers can obtain and verify the high purity of this compound essential for its use in further research and development.

Reactivity and Mechanistic Studies of 2,3 Ditert Butylthiophene

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the 2,3-di-tert-butylthiophene ring are governed by the electronic and steric effects of the tert-butyl groups. These groups, being electron-donating, activate the thiophene (B33073) ring towards electrophilic attack. However, their significant steric bulk plays a crucial role in determining the position of substitution.

Regioselectivity Analysis at the Thiophene Ring (e.g., 5-Position Selectivity)

The substitution pattern of 2,3-di-tert-butylthiophene inherently leaves two positions available for electrophilic attack: the C4 and C5 positions. Theoretical and experimental studies on substituted thiophenes generally indicate a preference for electrophilic attack at the α-position (C2 or C5) over the β-position (C3 or C4) due to better stabilization of the intermediate sigma complex. In the case of 2,3-di-tert-butylthiophene, the C5 position is an α-position, while the C4 position is a β-position.

The presence of the two bulky tert-butyl groups at the 2 and 3 positions creates significant steric hindrance. This steric crowding makes the C4 position less accessible to incoming electrophiles. Consequently, electrophilic substitution reactions on 2,3-di-tert-butylthiophene occur with high regioselectivity at the less sterically hindered and electronically favored C5 position.

Bromination and Nitration Reaction Pathways

The regioselective nature of electrophilic substitution on 2,3-di-tert-butylthiophene is clearly demonstrated in its bromination and nitration reactions. Both reactions proceed to give the 5-substituted product exclusively.

Bromination: The reaction of 2,3-di-tert-butylthiophene with a brominating agent, such as N-bromosuccinimide (NBS), results in the formation of 5-bromo-2,3-di-tert-butylthiophene. The mechanism involves the attack of the electrophilic bromine species on the electron-rich thiophene ring, preferentially at the C5 position, to form a resonance-stabilized cationic intermediate (arenium ion). Subsequent loss of a proton from the C5 position restores the aromaticity of the thiophene ring, yielding the final product.

Nitration: Similarly, nitration of 2,3-di-tert-butylthiophene, typically carried out using a mixture of nitric acid and sulfuric acid or other nitrating agents, affords 5-nitro-2,3-di-tert-butylthiophene as the sole product. The electrophile in this reaction is the nitronium ion (NO₂⁺), which follows the same mechanistic pathway as bromination, attacking the C5 position to avoid the steric clash with the adjacent tert-butyl group at C2.

The following table summarizes the key electrophilic substitution reactions of 2,3-di-tert-butylthiophene.

ReactionReagent(s)ProductPosition of Substitution
BrominationN-Bromosuccinimide (NBS)5-Bromo-2,3-di-tert-butylthiopheneC5
NitrationHNO₃/H₂SO₄5-Nitro-2,3-di-tert-butylthiopheneC5

Oxidation Chemistry at the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring of 2,3-di-tert-butylthiophene can be selectively oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). The steric hindrance provided by the tert-butyl groups plays a significant role in the stability and reactivity of these oxidized species.

Synthesis and Characterization of Thiophene S-Oxides (1-Oxides)

The oxidation of 2,3-di-tert-butylthiophene to its corresponding S-oxide, 2,3-di-tert-butylthiophene-1-oxide, requires careful control of reaction conditions to prevent over-oxidation to the S,S-dioxide. The synthesis is typically achieved by using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) at low temperatures. mdpi.org The Lewis acid is believed to coordinate to the initially formed S-oxide, deactivating it towards further oxidation. researchgate.net

The bulky tert-butyl groups at the 3- and 4-positions (in some literature, this compound is named 3,4-di-tert-butylthiophene 1-oxide) provide kinetic stability to the thiophene 1-oxide, making it isolable as a crystalline solid. oup.com X-ray crystallographic analysis reveals that the thiophene 1-oxide ring is no longer planar, indicating a loss of aromaticity. oup.com

Characterization Data for 3,4-di-tert-butylthiophene 1-oxide:

PropertyValue
Molecular FormulaC₁₂H₂₀OS
AppearanceCrystalline solid
StabilityStable enough for isolation

Note: 2,3-di-tert-butylthiophene and 3,4-di-tert-butylthiophene refer to the same parent thiophene in different literature, leading to the same S-oxide product.

Formation and Reactivity of Thiophene S,S-Dioxides (1,1-Dioxides)

Further oxidation of 2,3-di-tert-butylthiophene or its S-oxide with an excess of an oxidizing agent like m-CPBA leads to the formation of 2,3-di-tert-butylthiophene-1,1-dioxide. researchgate.net Unlike the parent thiophene, the S,S-dioxide is a non-aromatic, cyclic diene.

These thiophene S,S-dioxides are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. They can react with various dienophiles, and the resulting cycloadducts can undergo thermal or photochemical extrusion of sulfur dioxide (SO₂) to generate substituted benzene (B151609) derivatives. For instance, the reaction of 3,4-di-tert-butylthiophene 1,1-dioxide with dienophiles serves as a convenient route to o-di-tert-butylbenzene derivatives. acs.org

Photochemical Reactions and Photo-oxidation Mechanisms

Thiophene S-oxides exhibit a rich and varied photochemistry that is highly dependent on their substitution pattern. mdpi.orgresearchgate.net Upon photoirradiation, 2,3-di-tert-butylthiophene-1-oxide can undergo several transformations.

One common photochemical pathway for thiophene S-oxides is deoxygenation to regenerate the parent thiophene. semanticscholar.org This process can be influenced by the presence of reducing agents. semanticscholar.org The mechanism of deoxygenation is thought to involve the release of an oxygen species, potentially atomic oxygen, from an excited state of the S-oxide. semanticscholar.org

Another significant photochemical reaction is the extrusion of sulfur monoxide (SO), which can lead to the formation of furans or other rearranged products. mdpi.orgresearchgate.net The specific products formed are dependent on the substituents on the thiophene ring. For sterically hindered thiophene S-oxides, photoirradiation can also lead to intramolecular rearrangements.

The photo-oxidation of thiophenes, often involving singlet oxygen, can also lead to the formation of S-oxides and subsequently other products. researchgate.nettandfonline.com The bulky tert-butyl groups in 2,3-di-tert-butylthiophene influence the accessibility of the sulfur atom and the stability of the photo-oxidation intermediates, thereby directing the reaction pathways.

The photochemistry of the cycloadducts derived from thiophene S-oxides is also of interest. For example, the cycloadducts formed from the Diels-Alder reaction of 2,5-di-tert-butylthiophene (B157752) S-oxide can undergo photochemical SO extrusion to yield highly substituted aromatic compounds. ua.es

1,4-cis-Addition Reactions with Oxidized Derivatives

The oxidized derivatives of substituted thiophenes, such as thiophene-1-oxides and 1,1-dioxides, exhibit reactivity patterns distinct from their non-oxidized parent compounds. The loss of aromaticity in the thiophene ring upon oxidation makes the system susceptible to addition reactions. Studies on closely related isomers, such as 3,4-di-t-butylthiophene, provide significant insight into these processes.

Research has shown that the addition of molecular bromine to S-oxidized derivatives of 3,4-di-t-butylthiophene proceeds exclusively in a 1,4-cis-addition manner. oup.comresearchgate.net This high degree of stereoselectivity is a notable feature of these reactions.

When 3,4-di-t-butylthiophene 1-oxide is treated with bromine in dichloromethane (B109758) at room temperature, it yields exclusively the 1,4-cis-adducts. oup.comresearchgate.net These adducts are a mixture of two isomers: the major product results from the anti-addition with respect to the S=O bond, and the minor product from syn-addition. oup.comresearchgate.net Similarly, the addition of bromine to 3,4-di-t-butylthiophene 1,1-dioxide results in a single 1,4-cis-adduct. oup.comresearchgate.net

The N-unsubstituted sulfoximide derivative of 3,4-di-t-butylthiophene also undergoes exclusive 1,4-cis-addition of bromine, producing a mixture of anti- and syn-adducts relative to the S=O bond. oup.comresearchgate.net However, for the N-tosyl substituted sulfoximide derivative, the reaction affords a single 1,4-cis-adduct where the bromine atoms are positioned anti to the N-tosyl group. oup.comresearchgate.net

ReactantReagentProduct StereochemistryProduct Composition
3,4-Di-t-butylthiophene 1-oxideBr₂1,4-cis-addition57:43 mixture of anti- and syn-adducts oup.comresearchgate.net
3,4-Di-t-butylthiophene 1,1-dioxideBr₂1,4-cis-additionSingle adduct oup.comresearchgate.net
N-unsubstituted sulfoximide of 3,4-di-t-butylthiopheneBr₂1,4-cis-addition67:33 mixture of anti- and syn-adducts oup.comresearchgate.net
N-tosyl sulfoximide of 3,4-di-t-butylthiopheneBr₂1,4-cis-additionSingle anti-adduct oup.comresearchgate.net

Rearrangement and Isomerization Pathways

Aluminum Chloride-Catalyzed Rearrangement to 2,4-Ditert-butylthiophene

The substitution pattern of alkylated thiophenes can be altered through rearrangement reactions, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃). scirp.orgnih.gov In the case of 2,3-di-tert-butylthiophene, treatment with AlCl₃ induces a rearrangement to the more stable 2,4-di-tert-butylthiophene isomer. researchgate.net This transformation highlights the thermodynamic driving forces that govern the stability of substituted thiophenes, where steric interactions between adjacent bulky tert-butyl groups are minimized in the rearranged product.

The mechanism of such isomerizations generally involves the formation of a σ-complex intermediate through protonation or interaction with the Lewis acid. lookchem.comscielo.br The tert-butyl group can then migrate to a different position on the thiophene ring before deprotonation restores the aromatic system, yielding the isomerized product. The relative stabilities of the possible isomeric σ-complexes and the final products dictate the outcome of the reaction. lookchem.com

Cycloaddition Reactions (e.g., Hetero Diels-Alder Reactions of Thiophene S-Oxides)

Thiophene S-oxides, which are generated by the oxidation of thiophenes, are versatile dienes for cycloaddition reactions because their aromaticity is disrupted. researchtrends.netresearchgate.net These compounds can participate in Diels-Alder and hetero-Diels-Alder reactions with a variety of dienophiles. mdpi.orgwikipedia.org The reactions are often highly stereoselective. researchgate.net

Studies on 3,4-di-tert-butylthiophene S-oxide have shown its utility as an excellent trapping agent for transient thioaldehydes and thioketones in hetero-Diels-Alder reactions. researchgate.netresearchgate.net These reactions proceed with high π-face selectivity, with the dienophile adding exclusively to the syn-face of the diene with respect to the S=O bond. researchgate.net The resulting products are 2,7-dithiabicyclo[2.2.1]hept-5-ene 7-oxides. researchgate.net The endo-configuration of these cycloadducts has been confirmed through spectroscopic and crystallographic methods. researchgate.net

An exception to the exclusive syn-face selectivity is the reaction with thiobenzophenone, which yields a mixture of two isomeric products, with the major one arising from syn-π-face cycloaddition and the minor one from anti-π-face addition. researchgate.net The high stereoselectivity observed in most cases is attributed to the conformational changes required to reach the transition state. researchgate.net

DieneDienophile (in-situ generated)Reaction TypeKey Feature
3,4-Di-tert-butylthiophene S-oxideThioaldehydesHetero-Diels-AlderExclusive syn-π-face selectivity, forms endo-cycloadducts researchgate.netresearchgate.net
3,4-Di-tert-butylthiophene S-oxideThioketonesHetero-Diels-AlderExclusive syn-π-face selectivity, forms endo-cycloadducts researchgate.netresearchgate.net
3,4-Di-tert-butylthiophene S-oxideThiobenzophenoneHetero-Diels-AlderForms a mixture of syn- and anti-π-face addition products researchgate.net

Nucleophilic Additions to Oxidized Thiophene Systems (e.g., Michael Additions)

Oxidized thiophene systems, such as thiophene 1,1-dioxides, act as α,β-unsaturated sulfones and can function as Michael acceptors in conjugate addition reactions. utexas.edumasterorganicchemistry.comyoutube.com However, the reactivity is strongly dependent on the substitution pattern of the thiophene ring. For instance, research has shown that nucleophilic addition of amines to 2,5-bis(tert-butyl)thiophene 1,1-dioxide does not proceed, likely due to the steric hindrance imposed by the bulky tert-butyl groups. researchgate.net

In contrast, related systems demonstrate susceptibility to nucleophilic attack. A comparative study of Michael additions of oxygen and sulfur nucleophiles was conducted on 3,4-di-t-butyl-1-[(p-tolyl)sulfonylimino]-1,1-dihydrothiophene, 3,4-di-t-butylthiophene 1-oxide, and its 1,1-dioxide. oup.com While the sulfonylimino derivative readily underwent Michael additions, the 1-oxide and 1,1-dioxide showed different reactivity patterns. Nucleophilic attack on 3,4-di-tert-butylthiophene 1-oxide has been observed to occur at the anti-π-face, a result believed to be controlled by the non-equivalent orbital extension of the π-LUMO. researchgate.net

Other oxidized thiophene systems, like 3-oxo-2,3-dihydrothiophene 1,1-dioxides, react with sulfur and nitrogen nucleophiles, leading to the formation of vinyl sulfides and enaminones, respectively, often with the extrusion of sulfur dioxide. rsc.orgrsc.org

Structural and Spectroscopic Characterization in Research Context

Advanced NMR Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules like 2,3-ditert-butylthiophene. libretexts.orgfunaab.edu.ngbbhegdecollege.comethernet.edu.et In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the thiophene (B33073) ring protons provide insights into the electronic environment and connectivity. For 2,3-disubstituted thiophenes, the two ring protons typically appear as an AB quartet, with their specific chemical shifts influenced by the electronic nature of the substituents. The protons of the tert-butyl groups would appear as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The chemical shifts of the thiophene ring carbons (C2, C3, C4, and C5) and the quaternary and methyl carbons of the tert-butyl groups can be definitively assigned. nih.gov Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity within the molecule. mdpi.comemerypharma.com For instance, HMBC can show correlations between the tert-butyl protons and the C2 and C3 carbons of the thiophene ring, confirming their attachment points. Nuclear Overhauser Effect (NOE) experiments can provide through-space information, helping to determine the spatial proximity of different protons, which is crucial for conformational analysis. anu.edu.auwikipedia.org

Table 1: Representative NMR Data for Substituted Thiophenes Note: This table provides illustrative data based on known principles of NMR spectroscopy for thiophene derivatives. Actual values for this compound would require experimental measurement.

NucleusAssignmentExpected Chemical Shift (ppm)Expected Multiplicity
¹HThiophene H-4, H-5~6.8 - 7.3d (doublet)
¹Htert-Butyl H~1.3 - 1.6s (singlet)
¹³CThiophene C-2, C-3~145 - 160-
¹³CThiophene C-4, C-5~120 - 130-
¹³Ctert-Butyl (quaternary)~35 - 40-
¹³Ctert-Butyl (methyl)~30 - 35-

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uol.denih.govuhu-ciqso.esfzu.cz This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecular geometry. materialsproject.org

For this compound, an XRD analysis would be expected to show a thiophene ring that may exhibit some deviation from planarity due to the steric pressure exerted by the adjacent, bulky tert-butyl groups. clockss.org The C2-C3 bond within the thiophene ring might be slightly elongated to alleviate steric repulsion between the tert-butyl substituents. acs.org The analysis would also detail the orientation of the tert-butyl groups relative to the thiophene ring. mdpi.com Intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which dictate the crystal packing, can also be observed. polimi.it

Table 2: Illustrative X-ray Crystallographic Data for a Substituted Thiophene Note: This table presents hypothetical yet realistic data for a molecule like this compound, based on known crystal structures of similar compounds.

ParameterDescriptionExpected Value
Bond LengthC2-C3 (Å)1.45 - 1.50
Bond LengthS-C2 (Å)1.70 - 1.75
Bond AngleC5-S-C2 (°)~92
Bond AngleS-C2-C3 (°)~112
Torsion AngleC(tert-butyl)-C2-C3-C(tert-butyl) (°)Variable, indicating twist

Conformational Analysis and Steric Impact on Molecular Geometry

The dominant structural feature of this compound is the significant steric hindrance between the two neighboring tert-butyl groups. researchgate.net This steric strain forces the molecule to adopt a conformation that minimizes these unfavorable interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to explore the potential energy surface and identify the most stable conformations. ijisrt.comuc.pt

Studies on Inversion Barriers at the Sulfonyl Group in Oxidized Derivatives

Oxidation of the sulfur atom in this compound leads to the corresponding thiophene S-oxide and thiophene S,S-dioxide. These oxidized derivatives introduce new stereochemical and conformational considerations. Thiophene S-oxides are not planar and can undergo inversion at the sulfur atom. researchgate.net The energy barrier for this inversion is influenced by the substituents on the thiophene ring. orcid.org

In the case of oxidized this compound derivatives, the bulky tert-butyl groups would be expected to significantly influence the inversion barrier at the sulfonyl group. researchgate.nettandfonline.com Dynamic NMR spectroscopy is a key technique used to study such inversion processes. By monitoring the coalescence of NMR signals at different temperatures, the rate of inversion and the corresponding free energy of activation (ΔG‡) can be determined. The steric bulk of the adjacent tert-butyl groups is expected to raise the energy of the planar transition state for inversion, thereby increasing the inversion barrier compared to less sterically hindered thiophene S-oxides. Research in this area contributes to a deeper understanding of the stereodynamics of organosulfur compounds. rsc.org

Computational Chemistry and Theoretical Investigations of 2,3 Ditert Butylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. beilstein-journals.orgspectrabase.com In principle, DFT is an exact theory based on the electron density distribution, providing a robust alternative to traditional wave function-based methods. ajrconline.org For substituted thiophenes like 2,3-ditert-butylthiophene, DFT calculations are instrumental in predicting a range of electronic properties. The accuracy of these predictions, however, can depend on the choice of functional (e.g., B3LYP, PBE0, M06) and basis set used in the calculation. uzh.ch

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. DFT calculations are widely used to model these frontier molecular orbitals. researchgate.net

For analogous compounds like α,α-ditert-butyl-4H-cyclopenta[2,1-b,3;4-b']dithiophene (DBDT), DFT calculations at the B3LYP/6-311G* level have been performed to determine these energy levels. mdpi.com While specific values for this compound require dedicated calculations, the methodologies are directly transferable. Different functionals can be employed to refine the accuracy of these energy level predictions. uzh.chmdpi.com

Table 1: Illustrative DFT-Calculated Properties of a Related Thiophene (B33073) Derivative (DBDT-CH2)

PropertyCalculated ValueMethodReference
HOMO Energy -5.55 eVB3LYP/6-311G mdpi.com
LUMO Energy -1.10 eVB3LYP/6-311G mdpi.com
Energy Gap (Eg) 4.45 eVB3LYP/6-311G* mdpi.com

Note: This data is for the related compound α,α-ditert-butyl-4H-cyclopenta[2,1-b,3;4-b']dithiophene (DBDT) with a CH2 bridge and serves to illustrate the output of DFT calculations.

The energy difference between the HOMO and LUMO levels defines the HOMO-LUMO gap, which is a key determinant of the molecule's electronic band gap and its optical properties. mdpi.com A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelengths of light. Time-Dependent DFT (TD-DFT) is a common method used to simulate UV-visible absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions. uni-muenster.delibretexts.org For instance, calculations on DBDT derivatives show that modifications to the molecular structure lead to changes in the band gap and, consequently, the absorption wavelengths. mdpi.com Standard DFT methods can sometimes underestimate the band gap, an effect that can be corrected using techniques like the "scissor operator" to better match experimental observations. libretexts.org

Theoretical Prediction of Molecular Geometry and Strain Energy

The placement of two bulky tert-butyl groups on adjacent carbons (C2 and C3) of the thiophene ring introduces significant steric strain. Theoretical calculations are essential for predicting the resulting molecular geometry. These calculations optimize the structure to find the lowest energy conformation, accounting for bond stretching, angle bending, and torsional strain. It has been noted that in crowded molecules like di-tert-butylnaphthalenes, reactive interactions between adjacent bulky side chains can occur, highlighting the importance of steric effects. mdpi.com

Studies on the synthesis of related di-t-butyl compounds have used theoretical calculations to predict geometry and strain energy by modeling the repulsion energy between the tert-butyl groups. Such analysis for this compound would likely show some distortion from a perfectly planar thiophene ring to alleviate the steric clash between the tert-butyl substituents.

Validation of Computational Models with Experimental Spectroscopic and Electrochemical Data

A critical step in computational research is the validation of theoretical models against experimental data. clockss.org The predictions made by DFT and other methods must be compared with real-world measurements to ensure their accuracy and reliability.

For this compound, this involves comparing calculated properties with experimental results from various techniques:

Spectroscopic Data: Calculated UV-Vis absorption spectra (λmax) from TD-DFT can be compared with experimental spectra. For related bithiophenes, absorption maxima have been observed experimentally, providing a benchmark for theoretical predictions. Similarly, calculated vibrational frequencies can be matched with experimental FT-IR spectra, and computed NMR chemical shifts can be validated against experimental ¹H and ¹³C NMR data. mdpi.com

Electrochemical Data: The HOMO and LUMO energies calculated by DFT can be correlated with electrochemical measurements. Cyclic voltammetry, for example, can determine the oxidation potential of a compound, which is related to the energy of the HOMO. acs.org For this compound, oxidation potentials have been reported in the range of approximately 1.2–1.5 V, providing a direct experimental value to which the results of DFT calculations can be compared. mdpi.com

This iterative process of calculation and experimental verification is fundamental to building credible and predictive computational models for complex molecules. researchgate.net

Polymerization Studies and Applications in Conjugated Polymers

2,3-Ditert-butylthiophene as a Monomer in Conjugated Polymer Synthesis

This compound serves as a monomer unit for the creation of conjugated polymers. The two bulky tert-butyl groups at the 2 and 3 positions of the thiophene (B33073) ring are expected to significantly influence the polymerization process and the final properties of the polymer. The primary method for incorporating this monomer into a polymer chain is through coupling reactions that link the 5-positions of the thiophene rings, creating a poly(this compound) backbone. The steric hindrance introduced by the tert-butyl groups is a critical factor that dictates the polymer's conformation, solubility, and solid-state packing, which in turn affect its electronic and optical characteristics.

Electropolymerization Processes

Electropolymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. This method offers excellent control over the film thickness and morphology.

Mechanism and Kinetics of Electrochemical Film Formation

The electropolymerization of thiophene and its derivatives generally proceeds through an oxidative coupling mechanism. The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. This reactive intermediate can then couple with another radical cation or a neutral monomer to form a dimer. Subsequent oxidation and coupling steps lead to the growth of the polymer chain, which eventually precipitates onto the electrode surface as a film.

The kinetics of this process are influenced by several factors, including the monomer concentration, the applied potential, the solvent, and the supporting electrolyte. For this compound, the bulky tert-butyl groups are expected to have a significant impact on the polymerization kinetics. The steric hindrance may slow down the coupling reaction, potentially leading to a lower polymerization rate compared to less substituted thiophenes. The electrochemical behavior of substituted thiophenes is a key area of study, with research indicating that the nature of the substituent affects the oxidation potential and the properties of the resulting polymer film.

Tailoring Redox Potentials and Energy Levels in Polymer Films

The redox potentials of a conjugated polymer are crucial parameters that determine its suitability for various electronic applications. These potentials correspond to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of substituents onto the thiophene ring is a common strategy for tuning these energy levels.

The electron-donating nature of the tert-butyl groups in this compound is expected to raise the HOMO energy level of the resulting polymer compared to unsubstituted polythiophene. This, in turn, would lower the oxidation potential. By carefully selecting the monomer and polymerization conditions, it is possible to tailor the redox properties and energy levels of the polymer film to match the requirements of a specific device, such as an organic solar cell or a light-emitting diode. Studies on various substituted polythiophenes have demonstrated the ability to fine-tune these electronic properties through chemical design.

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization is another widely used method for synthesizing polythiophenes. This technique typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent. The mechanism is similar to electropolymerization, involving the oxidative coupling of monomer units.

For this compound, the steric hindrance from the tert-butyl groups would likely necessitate careful optimization of the reaction conditions, such as the choice of oxidant, solvent, and temperature, to achieve a high molecular weight polymer. The bulky substituents can affect the regiochemistry of the coupling, potentially leading to defects in the polymer chain if not well-controlled. Research on the oxidative polymerization of other sterically hindered thiophenes provides insights into the challenges and strategies for successfully polymerizing such monomers.

Impact of Steric Hindrance on Polymer Backbone Conformation and Intermolecular Interactions

The conformation of the polymer backbone and the interactions between polymer chains are critical determinants of the material's solid-state properties. The bulky tert-butyl groups in poly(this compound) are expected to induce significant steric repulsion between adjacent monomer units.

This steric hindrance will likely force the thiophene rings to twist relative to each other, leading to a non-planar backbone conformation. A twisted backbone disrupts the π-conjugation along the polymer chain, which can result in a blue-shift in the polymer's absorption spectrum and a wider bandgap. Furthermore, the bulky side groups will increase the distance between polymer chains, thereby weakening intermolecular π-π stacking interactions. These interactions are crucial for efficient charge transport in the solid state. The study of polythiophenes with other bulky side chains has shown that steric effects can be used to control the morphology and electronic properties of the resulting materials.

Effects on Crystallinity and Solution-State Aggregation

The ability of a conjugated polymer to self-assemble into ordered, crystalline structures in the solid state is vital for achieving high charge carrier mobility. The steric hindrance from the 2,3-ditert-butyl groups is predicted to disrupt the regular packing of the polymer chains, thereby reducing the degree of crystallinity. Polymers with bulky side chains often exhibit lower crystallinity compared to their less substituted counterparts.

Based on a comprehensive search of the available scientific literature, there is currently no specific information regarding the copolymerization of 2,3-di-tert-butylthiophene with other thiophene or heteroaromatic monomers. The existing research on thiophene-based polymers predominantly focuses on derivatives with less steric hindrance, such as 3-alkylthiophenes, which allow for more facile polymerization and greater control over the resulting polymer's properties.

The significant steric bulk of the two tert-butyl groups at the 2 and 3 positions of the thiophene ring likely poses a considerable challenge to achieving successful polymerization, both in homopolymerization and in copolymerization with other monomers. This steric hindrance can impede the necessary coupling reactions that form the polymer backbone.

Consequently, detailed research findings, data tables, and specific copolymerization strategies for 2,3-di-tert-butylthiophene are not available in the reviewed literature. Further research would be required to explore the potential for and challenges of incorporating this sterically hindered monomer into conjugated polymer chains.

Advanced Derivatization and Functionalization Strategies

Synthesis and Exploration of Sulfoximine (B86345) Derivatives

The transformation of the sulfur atom in the thiophene (B33073) ring into a sulfoximine moiety is a powerful strategy to modulate the electronic properties of the molecule. This conversion changes the sulfur from an electron-donating thioether to an electron-withdrawing sulfoximine group. While the direct synthesis of 2,3-ditert-butylthiophene sulfoximine is not extensively documented, established methods for thiophene sulfoximine synthesis can be considered.

One prominent method involves the oxidation of the corresponding sulfide (B99878) to a sulfoxide (B87167), followed by imination. For thiophene derivatives, hypervalent iodine reagents have been successfully employed for the NH transfer onto sulfides to form sulfoximines. For instance, the use of PhI(OAc)2 in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbonate has been effective for the synthesis of various thiophene sulfoximines. mdpi.com The bulky tert-butyl groups in this compound might pose steric challenges, potentially requiring optimization of reaction conditions, such as prolonged reaction times or the use of less sterically demanding iminating agents.

The successful synthesis of this compound sulfoximine would open avenues for creating novel materials with tailored electronic characteristics. The resulting sulfoximine could serve as a versatile handle for further functionalization, for example, through N-arylation or N-alkylation, enabling the fine-tuning of its properties for applications in organic electronics.

Table 1: Potential Synthetic Routes to this compound Sulfoximine

Step Reagents and Conditions Intermediate/Product Potential Challenges
Oxidation m-Chloroperoxybenzoic acid (mCPBA) or other oxidizing agents in a suitable solvent. This compound-S-oxide Over-oxidation to the sulfone.
Imination A metal catalyst (e.g., Rh or Cu) with a nitrene source, or a metal-free approach using hypervalent iodine reagents and an ammonia source. This compound-S-imine Steric hindrance from tert-butyl groups affecting catalyst accessibility and reaction rates.
Oxidation of Imine Subsequent oxidation of the S-imine to the sulfoximine. This compound sulfoximine Potential for side reactions on the thiophene ring.

| Direct NH/O Transfer | Hypervalent iodine reagents (e.g., PhI(OAc)₂) and an ammonia source (e.g., ammonium carbonate). | this compound sulfoximine | Requires optimization to overcome steric hindrance. |

N-Functionalization Strategies for Thiophene-Pyrrole Hybrid Systems (e.g., DTP)

Hybrid systems that incorporate both thiophene and pyrrole (B145914) units, such as dithieno[3,2-b:2′,3′-d]pyrroles (DTPs), are of significant interest due to their tunable electronic properties and potential applications in organic electronics. A hypothetical DTP system derived from this compound would feature a central pyrrole ring fused with two this compound units. The nitrogen atom of the pyrrole ring offers a prime site for functionalization, which can significantly impact the electronic and physical properties of the resulting material.

N-functionalization of DTPs can be achieved through various strategies, including N-alkylation, N-arylation, and N-acylation. rsc.org These modifications can be used to:

Modulate Solubility: Attaching long alkyl chains can enhance the solubility of the DTP system in organic solvents, which is crucial for solution-based processing of electronic devices.

Tune Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the nitrogen atom can alter the HOMO and LUMO energy levels of the molecule. rsc.org For example, N-arylation with electron-deficient aryl groups can lower the HOMO level, potentially improving the ambient stability of the material.

Control Intermolecular Interactions: The nature of the N-substituent can influence the solid-state packing of the molecules, which is critical for charge transport in thin-film devices.

The synthesis of an N-functionalized DTP based on this compound would likely involve the initial construction of the dithienopyrrole core, followed by the introduction of the desired functional group on the nitrogen atom via reactions such as Buchwald-Hartwig amination for N-arylation or deprotonation followed by reaction with an alkyl halide for N-alkylation.

Post-Polymerization Modification via Click Chemistry and Other Modular Approaches

Poly(this compound) would be a polymer with a backbone of repeating this compound units. While the direct polymerization of this sterically hindered monomer might be challenging, post-polymerization modification (PPM) offers a versatile route to functionalized polythiophenes. nih.gov PPM allows for the introduction of various functional groups onto a pre-synthesized polymer backbone, providing a modular approach to tailor the polymer's properties. nih.govnih.gov

Click chemistry reactions, known for their high efficiency and selectivity, are particularly well-suited for PPM. nih.govrsc.org For a poly(this compound) derivative, this could be achieved by first copolymerizing this compound with a thiophene monomer bearing a "clickable" functional group, such as an azide (B81097) or an alkyne. The resulting copolymer could then be readily functionalized with a wide range of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Other modular approaches for PPM include:

Thiol-ene and Thiol-yne Reactions: These reactions involve the radical-mediated addition of a thiol to an alkene or alkyne, respectively, and are known for their high yields and tolerance to various functional groups. researchgate.netwiley-vch.de

Diels-Alder Cycloadditions: This powerful C-C bond-forming reaction can be used to introduce complex functionalities onto a polymer backbone containing diene or dienophile moieties. nih.gov

These PPM strategies would enable the creation of a library of functionalized poly(this compound)s from a single precursor polymer, allowing for the systematic investigation of structure-property relationships.

Table 2: Potential Post-Polymerization Modification Strategies for Poly(this compound) Derivatives

Approach Click Reaction/Modular Approach Required Functional Group on Polymer Introduced Functionality
Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide or Alkyne Diverse, depending on the complementary clickable molecule.
Click Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide or Cyclooctyne Biocompatible labeling and functionalization.
Modular Approach Thiol-ene Reaction Alkene Various functional groups via functionalized thiols.

| Modular Approach | Diels-Alder Reaction | Diene or Dienophile | Cyclic structures and complex architectures. |

Strategies for Modulating Aromaticity and Electronic Properties through Functionalization

The aromaticity and electronic properties of the this compound ring are key determinants of its behavior in organic materials. Functionalization provides a powerful tool to modulate these properties.

One effective strategy is the oxidation of the sulfur atom . As mentioned in the context of sulfoximines, oxidation of the thiophene sulfur to a sulfoxide or a sulfone transforms the electron-donating thiophene ring into an electron-accepting thiophene-S,S-dioxide. This modification significantly lowers the LUMO energy level and can alter the aromaticity of the ring, leading to changes in the optical and electronic properties of the material. mdpi.com This strategy has been successfully employed to tune the electronic structure of various thiophene-based oligomers and polymers. mdpi.com

Another approach involves the introduction of electron-donating or electron-withdrawing groups at the 4- and 5-positions of the thiophene ring. While the tert-butyl groups at the 2- and 3-positions provide steric protection, the remaining positions are available for functionalization through reactions such as electrophilic aromatic substitution. The introduction of groups like cyano (-CN) or nitro (-NO₂) would decrease the electron density of the ring, while amino (-NH₂) or alkoxy (-OR) groups would increase it. These modifications directly impact the HOMO and LUMO energy levels, thereby tuning the band gap and redox properties of the molecule.

Furthermore, extending the conjugation by coupling this compound units with other aromatic systems through cross-coupling reactions (e.g., Suzuki, Stille) is a well-established method to red-shift the absorption and emission spectra and to decrease the band gap. The steric hindrance of the tert-butyl groups would likely influence the dihedral angle between the coupled rings, which in turn affects the degree of electronic communication.

By employing these functionalization strategies, the electronic properties and aromaticity of this compound can be systematically tuned to meet the specific requirements of various applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Comparative Research and Structure Property Relationships

Comparison with 2,5-Ditert-butylthiophene: Steric and Electronic Effects on Properties

The substitution pattern of tert-butyl groups on the thiophene (B33073) ring significantly influences the molecule's steric and electronic properties. In comparing 2,3-ditert-butylthiophene with its 2,5-ditert-butylthiophene isomer, distinct differences in steric hindrance and electronic distribution are observed, which in turn affect their reactivity and physical characteristics.

Steric Effects:

The most prominent difference between the two isomers lies in the steric crowding around the thiophene ring. In 2,5-ditert-butylthiophene, the bulky tert-butyl groups are positioned at opposite ends of the five-membered ring. This arrangement minimizes steric repulsion between the substituents, resulting in a relatively less strained molecule. The space around the sulfur atom and the adjacent carbon atoms (positions 3 and 4) is more accessible.

Conversely, this compound features adjacent (vicinal) tert-butyl groups. This proximity leads to significant steric hindrance, particularly around the C2 and C3 positions. This crowding can force the tert-butyl groups to adopt conformations that may cause some distortion of the thiophene ring from planarity. The steric bulk in this compound is expected to shield the adjacent C2 and C3 positions from attack by reagents, potentially directing reactions to the less hindered C4 and C5 positions. In electrophilic aromatic substitution reactions, the sheer size of the t-butyl group can dictate the position of attack, favoring less sterically hindered sites. masterorganicchemistry.com

Electronic Effects:

The tert-butyl group is known to be an electron-donating group through induction (+I effect). In both isomers, the presence of two tert-butyl groups increases the electron density of the thiophene ring compared to unsubstituted thiophene. This enhanced electron density generally makes the ring more susceptible to electrophilic attack.

However, the positioning of these groups leads to subtle differences in the electronic distribution. In 2,5-ditert-butylthiophene, the inductive effects are symmetrically distributed, reinforcing the electron density at the C3 and C4 positions. In this compound, the combined electron-donating effect is concentrated on one side of the molecule, which could lead to a more polarized electron distribution within the ring. Quantum-chemical calculations on substituted five-membered heterocycles have shown that the position of substituents significantly influences their electron-donating or -withdrawing properties. rsc.orgrsc.org

The steric hindrance in this compound can also have secondary electronic consequences. To alleviate steric strain, the C-C bonds of the tert-butyl groups might be slightly elongated or twisted, which could subtly alter the hyperconjugative and inductive effects on the thiophene ring.

A summary of the expected differences is presented in the table below.

PropertyThis compound2,5-Ditert-butylthiophene
Steric Hindrance High, due to adjacent tert-butyl groups.Lower, due to distal tert-butyl groups.
Ring Planarity Potential for slight distortion to relieve steric strain.More likely to be planar.
Accessibility of Ring Positions C4 and C5 are more accessible.C3 and C4 are more accessible.
Electronic Effect Asymmetric electron donation.Symmetric electron donation.
Reactivity in Electrophilic Substitution Expected to be lower at C2 and C3 due to steric shielding.Expected to be higher at C3 and C4.

Comparative Analysis with Other Substituted Thiophene Derivatives

Thiophene derivatives with smaller alkyl groups, such as 2,3-dimethylthiophene, will experience significantly less steric hindrance than this compound. This would likely result in a higher reactivity for the dimethyl derivative in reactions where steric access to the ring is important.

When compared to thiophenes with electron-withdrawing groups (e.g., nitro or cyano groups), this compound will have a much higher electron density in the ring. This makes it more reactive towards electrophiles and less reactive towards nucleophiles. The electron-donating nature of the tert-butyl groups in this compound increases the HOMO (Highest Occupied Molecular Orbital) energy level, making it a better electron donor.

The position of substitution is also critical. For instance, 3-substituted thiophenes can exhibit different reactivity patterns compared to 2-substituted ones. femaflavor.org In the case of 2,3-disubstitution with bulky groups, the steric effects often dominate the directing effects in chemical reactions.

Analogous Studies with Furan (B31954), Pyrrole (B145914), and Selenophene (B38918) Derivatives

The principles of steric and electronic effects observed in substituted thiophenes can be extended to other five-membered aromatic heterocycles such as furan, pyrrole, and selenophene. researchgate.netchemrxiv.org These heterocycles share a similar ring structure but differ in the heteroatom (O, N, and Se, respectively), which alters their aromaticity and reactivity. ksu.edu.sa

The general order of aromaticity for these parent heterocycles is thiophene > pyrrole > furan. ksu.edu.sa This difference in aromaticity influences their reactivity in various reactions. For instance, furan is the most reactive in Diels-Alder reactions, indicating its lower aromatic character. researchgate.net

Introducing bulky 2,3-ditert-butyl substituents to these rings would impart similar steric constraints as seen in this compound. In all cases, the adjacent bulky groups would be expected to:

Decrease the rate of reactions that require attack at the substituted positions.

Potentially distort the planarity of the heterocyclic ring.

Influence the electronic properties through inductive effects.

The magnitude of these effects would be modulated by the nature of the heteroatom. For example, the different bond lengths and angles in furan, pyrrole, and selenophene rings compared to thiophene would lead to variations in the degree of steric strain and electronic perturbation caused by the 2,3-ditert-butyl substitution. Computational studies on substituted five-membered N-heterocycles have highlighted the significant role of the heteroatom in modulating substituent effects. rsc.orgrsc.orgresearchgate.net

HeterocycleAromaticityReactivity towards ElectrophilesExpected Impact of 2,3-Ditert-butyl Substitution
Thiophene HighModerateSignificant steric hindrance, increased electron density.
Furan LowHighPronounced steric effects, potential for increased stability through steric protection of the reactive ring.
Pyrrole ModerateVery HighHigh steric crowding, modulation of the N-H acidity/basicity, and reactivity.
Selenophene HighModerateSimilar to thiophene, but with differences arising from the larger size and different electronegativity of selenium.

Establishment of Structure-Reactivity and Structure-Electronic Property Relationships

Based on the comparative analysis, several structure-reactivity and structure-electronic property relationships for this compound can be established.

Structure-Reactivity Relationships:

Steric Dominance: The reactivity of this compound is primarily governed by the steric hindrance imposed by the adjacent tert-butyl groups. Reactions requiring attack at the C2 or C3 positions will be significantly disfavored. Electrophilic substitution, for example, is more likely to occur at the less hindered C5 position.

Structure-Electronic Property Relationships:

HOMO-LUMO Gap: The presence of electron-donating groups generally leads to a raising of the HOMO energy level and a slight change in the LUMO (Lowest Unoccupied Molecular Orbital) energy level, resulting in a smaller HOMO-LUMO gap compared to unsubstituted thiophene. This smaller energy gap can influence the electronic and optical properties of the molecule.

Ionization Potential: The increased electron density in the ring is expected to lower the ionization potential of this compound compared to thiophene, making it easier to remove an electron.

Polarity: The asymmetric substitution in this compound may result in a larger dipole moment compared to the more symmetric 2,5-isomer and unsubstituted thiophene.

These relationships are foundational for predicting the behavior of this compound in various chemical environments and for designing new materials with specific electronic properties.

Challenges and Future Research Directions

Addressing Synthetic Complexity and Yield Optimization

The synthesis of 2,3-di-tert-butylthiophene is not straightforward, a challenge common to many sterically hindered thiophenes. The introduction of bulky tert-butyl groups at adjacent positions on the thiophene (B33073) ring presents considerable steric hindrance, which can impede the approach of reagents and catalysts. This often necessitates harsh reaction conditions, which can lead to side reactions and lower yields.

Future research in this area should focus on the development of novel synthetic methodologies that can overcome these steric barriers. This could involve the exploration of highly active catalyst systems, such as specialized palladium catalysts, that are less sensitive to steric bulk. researchgate.net Additionally, investigating alternative synthetic routes that build the thiophene ring with the tert-butyl groups already in place could be a promising strategy. Optimization of reaction parameters, including temperature, pressure, solvent, and catalyst loading, will be crucial for improving the efficiency and scalability of the synthesis of 2,3-di-tert-butylthiophene.

A comparative overview of potential synthetic challenges is presented in the table below:

Synthetic ChallengePotential Research DirectionDesired Outcome
Steric HindranceDevelopment of sterically tolerant catalystsHigher reaction yields and selectivity
Low YieldsOptimization of reaction conditionsMore efficient and cost-effective synthesis
Harsh Reaction ConditionsExploration of milder synthetic routesReduced energy consumption and fewer byproducts

Resolution of Contradictory Findings in Compound Stability (e.g., Oxidation Resistance vs. UV Degradation)

The stability of 2,3-di-tert-butylthiophene is a complex issue with potentially contradictory aspects that warrant further investigation. On one hand, the bulky tert-butyl groups could provide steric protection to the thiophene ring, shielding it from oxidative degradation. acs.org This could lead to enhanced stability in aerobic environments.

On the other hand, the thiophene moiety is known to be susceptible to UV degradation. rsc.org The electronic effects of the tert-butyl groups could potentially influence the photostability of the molecule, though the exact nature of this influence is not yet well understood. It is conceivable that the electron-donating nature of the alkyl groups could alter the electron density of the thiophene ring, affecting its susceptibility to photo-induced degradation pathways.

Stability AspectPotential Contradictory FactorFuture Research Focus
Oxidation ResistancePotential for steric protection from tert-butyl groupsSystematic studies on oxidative degradation pathways
UV DegradationElectronic effects of tert-butyl groups on the thiophene ringControlled photochemical stability studies

Exploration of Novel Catalytic Applications and Ligand Development

The unique steric and electronic properties of 2,3-di-tert-butylthiophene make it an intriguing candidate for ligand development in catalysis. The bulky tert-butyl groups can create a specific steric environment around a metal center, which can influence the selectivity and activity of a catalyst. nih.gov For instance, a ligand incorporating the 2,3-di-tert-butylthiophene scaffold could promote specific reaction pathways by controlling the access of substrates to the catalytic site.

Future research should focus on the design and synthesis of novel ligands based on 2,3-di-tert-butylthiophene. These ligands could be evaluated in a variety of catalytic reactions, such as cross-coupling reactions, C-H activation, and polymerization. nih.govresearchgate.net The development of catalysts with tailored properties based on this sterically demanding thiophene derivative could open up new avenues in synthetic chemistry.

Advanced Materials Design Utilizing 2,3-Ditert-butylthiophene as a Key Building Block

Thiophene-based materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of 2,3-di-tert-butylthiophene as a building block in conjugated polymers and small molecules could lead to materials with novel properties.

The bulky tert-butyl groups can influence the solid-state packing of these materials, which in turn affects their electronic properties. mdpi.com By disrupting close packing, the tert-butyl groups could enhance the solubility of the resulting materials, making them more processable. Furthermore, the steric hindrance could be used to tune the intermolecular interactions and charge transport characteristics of the material.

Future research in this area should involve the synthesis and characterization of new materials incorporating the 2,3-di-tert-butylthiophene unit. The investigation of their optical, electronic, and morphological properties will be essential to assess their potential for use in advanced electronic devices.

Fundamental Investigations into Steric Effects on Aromaticity and π-Conjugation

The aromaticity and π-conjugation of the thiophene ring are fundamental properties that determine its chemical reactivity and electronic behavior. The presence of two bulky tert-butyl groups in adjacent positions is expected to exert a significant steric strain on the thiophene ring, potentially leading to a distortion from planarity. mdpi.com

This distortion could have a profound impact on the aromaticity and the extent of π-conjugation within the ring. A reduction in planarity would disrupt the overlap of p-orbitals, which could lead to a decrease in aromatic character and a change in the electronic properties of the molecule.

Future research should employ a combination of experimental and computational methods to investigate these steric effects. Techniques such as X-ray crystallography could provide direct evidence of any distortion in the thiophene ring. nih.gov Computational studies, using methods like density functional theory (DFT), can be used to quantify the degree of aromaticity and to understand how steric hindrance influences the electronic structure and π-conjugation of 2,3-di-tert-butylthiophene. nih.gov A deeper understanding of these fundamental properties is crucial for the rational design of new materials and catalysts based on this unique thiophene derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Ditert-butylthiophene, and how do steric effects influence reaction yields?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation of thiophene using tert-butyl halides or tert-butanol in the presence of Lewis acids (e.g., AlCl₃). Steric hindrance from the bulky tert-butyl groups complicates regioselectivity, necessitating controlled stoichiometry and low temperatures (≤0°C) to favor the 2,3-substitution pattern . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) is critical to isolate the product with >95% purity. GC-MS or HPLC should validate purity .

Q. How should researchers safely handle and store this compound to minimize hazards?

  • Methodological Answer : Store the compound in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for handling, and wear nitrile gloves, goggles, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Safety protocols align with OSHA HCS standards, emphasizing avoidance of inhalation, skin contact, and ingestion .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and how do these compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets can model HOMO-LUMO gaps, dipole moments, and charge distribution. Compare results with experimental UV-Vis spectra (λmax ~280–320 nm) and cyclic voltammetry (oxidation potentials ≈1.2–1.5 V vs. Ag/AgCl). Discrepancies may arise from solvent effects or crystal packing, requiring single-crystal XRD for structural validation .

Q. What analytical techniques resolve contradictions in reported melting points or solubility profiles of this compound derivatives?

  • Methodological Answer : Use Differential Scanning Calorimetry (DSC) for precise melting point determination, as variations may stem from polymorphic forms or impurities. Solubility discrepancies in polar vs. non-polar solvents (e.g., DCM vs. hexane) can be addressed via Hansen Solubility Parameters (HSPs) and dynamic light scattering (DLS) to assess aggregation. Cross-validate with NMR (¹H/¹³C) and FT-IR for functional group consistency .

Q. How does the tert-butyl substituent impact the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bulky tert-butyl groups hinder Pd-catalyzed couplings due to steric crowding. Optimize using high-activity catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80–120°C, 2–6 hours). Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1) and characterize products via HRMS and 2D-NMR (e.g., NOESY for spatial proximity analysis) .

Key Methodological Notes

  • Contradiction Analysis : When literature reports conflicting data (e.g., melting points), systematically test variables like heating rate (DSC: 10°C/min vs. 5°C/min) or recrystallization solvents .
  • Advanced Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions influencing crystal packing .

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